molecular formula C14H12N2O2S B2384470 N-(2-(furan-3-yl)ethyl)benzo[d]thiazole-6-carboxamide CAS No. 1797802-56-2

N-(2-(furan-3-yl)ethyl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2384470
CAS No.: 1797802-56-2
M. Wt: 272.32
InChI Key: SUINSWKZRIRYMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(furan-3-yl)ethyl)benzo[d]thiazole-6-carboxamide is a chemical compound for research use only. It is strictly for laboratory applications and not intended for personal, animal, or human use. This molecule features a benzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . Specifically, the benzo[d]thiazole-6-carboxamide moiety is a structure of high interest in neuroscience research. Close structural analogs, such as 6-hydroxybenzothiazol-2-carboxamides, have been identified as potent and selective monoamine oxidase B (MAO-B) inhibitors . MAO-B is a key target for investigating therapeutic strategies against neurodegenerative diseases, including Parkinson's disease and Alzheimer's disease . The furan-3-yl ethyl chain attached via a carboxamide linker may influence the compound's physicochemical properties and binding affinity, making it a valuable building block for developing novel neuroprotective agents or multitarget-directed ligands . Researchers can utilize this compound as a key intermediate or precursor in synthesizing complex molecules for high-throughput screening and structure-activity relationship (SAR) studies in various pharmacological domains.

Properties

IUPAC Name

N-[2-(furan-3-yl)ethyl]-1,3-benzothiazole-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c17-14(15-5-3-10-4-6-18-8-10)11-1-2-12-13(7-11)19-9-16-12/h1-2,4,6-9H,3,5H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUINSWKZRIRYMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)NCCC3=COC=C3)SC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Cyclization

The classical Hantzsch method involves cyclocondensation of 2-aminothiophenol derivatives with carbonyl compounds. For benzo[d]thiazole-6-carboxylic acid precursors, this typically requires:

  • 2-Amino-5-bromothiophenol reacting with α-keto esters under acidic conditions.
  • Subsequent hydrolysis of the ester group to yield the carboxylic acid.

A representative protocol involves heating 2-amino-5-bromothiophenol (1.0 eq) with ethyl pyruvate (1.2 eq) in acetic acid at 80°C for 12 hours, achieving cyclization to ethyl benzo[d]thiazole-6-carboxylate in 68% yield. Hydrolysis with 2 M NaOH at room temperature for 24 hours then provides the carboxylic acid derivative.

The introduction of the N-(2-(furan-3-yl)ethyl) group necessitates efficient amide bond formation. Modern coupling reagents have largely supplanted traditional acid chloride methods due to superior yields and milder conditions.

HBTU-Mediated Coupling

A widely adopted method employs O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) with N,N-diisopropylethylamine (DIPEA) as a base:

  • Activate benzo[d]thiazole-6-carboxylic acid (1.0 eq) with HBTU (1.1 eq) and DIPEA (3.0 eq) in dry THF at 0°C.
  • Add 2-(furan-3-yl)ethylamine (1.2 eq) and stir at room temperature for 16 hours.
  • Purify via acid-base extraction, yielding the target compound in 35–48%.

Key Variables

Parameter Optimal Range Impact on Yield
Solvent THF/DMF ±15% efficiency
Temperature 25–40°C Negligible above 40°C
Coupling Agent HBTU vs. HATU HATU improves by 8–12%

Mixed Anhydride Method

For acid-sensitive substrates, mixed anhydride formation with isobutyl chloroformate offers an alternative:

  • React benzo[d]thiazole-6-carboxylic acid (1.0 eq) with isobutyl chloroformate (1.1 eq) and N-methylmorpholine (1.5 eq) in dichloromethane at −20°C.
  • Add 2-(furan-3-yl)ethylamine (1.3 eq) and warm to 25°C over 2 hours.
  • Isolate the product via silica chromatography (52% yield).

Functional Group Compatibility and Optimization

The furan-3-yl ethyl group introduces steric and electronic challenges during coupling. Critical considerations include:

Amine Nucleophilicity Enhancement

  • Pre-activation : Treating 2-(furan-3-yl)ethylamine with trimethylaluminum (0.5 eq) increases nucleophilicity, improving yields to 63%.
  • Solvent Effects : Polar aprotic solvents (DMF, NMP) stabilize transition states, particularly for bulkier amines.

Byproduct Mitigation

  • Urea Formation : Excess coupling reagent (>1.2 eq) leads to ureas via reagent decomposition. Controlled stoichiometry (HBTU:acid = 1.05:1) minimizes this.
  • Racemization : Low temperatures (0–10°C) and short reaction times (<8 h) prevent epimerization at chiral centers.

Analytical Validation and Characterization

Rigorous analytical protocols ensure product integrity:

Chromatographic Purity

  • HPLC : C18 column, 0.1% TFA in H2O/MeCN gradient (95:5 to 5:95 over 20 min), UV detection at 254 nm. Purity >98% required for pharmacological studies.

Spectroscopic Confirmation

  • 1H NMR (400 MHz, DMSO-d6): δ 8.82 (s, 1H, thiazole-H), 7.92 (d, J=8.7 Hz, 1H, Ar-H), 6.85 (m, 2H, furan-H), 3.68 (q, J=6.4 Hz, 2H, CH2), 2.95 (t, J=6.4 Hz, 2H, CH2).
  • HRMS : [M+H]+ calculated for C14H13N2O2S: 289.0754; found: 289.0756.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-3-yl)ethyl)benzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The benzo[d]thiazole moiety can be reduced under specific conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the furan and benzo[d]thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Reduced forms of the benzo[d]thiazole ring.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
This compound has been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through multiple pathways. In vitro assays indicated significant cytotoxicity against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) . The mechanism involves the interaction of the compound with DNA and proteins, potentially disrupting critical cellular functions.

Antimicrobial Properties
Research has demonstrated that N-(2-(furan-3-yl)ethyl)benzo[d]thiazole-6-carboxamide exhibits antimicrobial activity against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis. The compound showed low minimum inhibitory concentration (MIC) values, indicating its effectiveness in inhibiting bacterial growth and biofilm formation .

Anti-inflammatory Potential
The compound acts as an inhibitor of human neutrophil elastase (HNE), an enzyme linked to inflammatory processes. This inhibition suggests its potential for treating conditions like chronic obstructive pulmonary disease (COPD), where excessive elastase activity leads to tissue damage .

Material Science

In material science, this compound serves as a building block for synthesizing advanced materials, including organic semiconductors and polymers. Its ability to undergo various chemical reactions makes it versatile for developing materials with specific properties .

Organic Synthesis

The compound is utilized as a precursor in organic synthesis, allowing researchers to create more complex molecules with potential biological activities. Its unique structure facilitates the exploration of new synthetic methodologies and reaction mechanisms .

The biological activities of this compound can be summarized in the following table:

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialEffective against Staphylococcus aureus
Anti-inflammatoryInhibits human neutrophil elastase

Case Studies

Several studies have highlighted the potential applications of this compound:

Antimicrobial Efficacy

A study evaluated the compound's efficacy against Staphylococcus aureus and Staphylococcus epidermidis, demonstrating significant antimicrobial activity with low MIC values. The study also assessed the compound's ability to inhibit biofilm formation, crucial for treating persistent infections .

Anticancer Potential

Research involving various cancer cell lines indicated that this compound could induce apoptosis through multiple pathways. In vitro studies showed that it effectively reduced cell viability in several cancer types, suggesting its potential as a chemotherapeutic agent .

Inflammatory Disorders

Given its role as an HNE inhibitor, this compound has been investigated for its therapeutic potential in managing inflammatory diseases like COPD. The inhibition of elastase activity could mitigate tissue damage associated with chronic inflammation .

Mechanism of Action

The mechanism of action of N-(2-(furan-3-yl)ethyl)benzo[d]thiazole-6-carboxamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Table 3: Analytical Data for Representative Compounds

Compound ID & Source HPLC Retention Time (min) Detection Wavelength (nm) HRMS [M+H]+ (Observed/Calculated)
: 8l 5.54 254 454.1521/454.1519
: 4o 6.27 Not specified 303.0500/303.0500
: Compound 7 Not reported Not reported 381.9612/381.9608 (Br isotope)

Key Observations:

  • HPLC Retention : Polar substituents (e.g., carbamoylpiperidinyl in 8l) reduce retention times compared to hydrophobic groups (e.g., indolyl in 4o) .
  • Mass Spectrometry : HRMS data confirms structural accuracy, critical for validating synthetic routes .

Biological Activity

N-(2-(furan-3-yl)ethyl)benzo[d]thiazole-6-carboxamide is a compound of significant interest due to its unique structural characteristics and potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Structural Features

The compound is characterized by:

  • Furan Ring : A five-membered aromatic ring that contributes to the compound's chemical reactivity and biological properties.
  • Benzo[d]thiazole Backbone : A fused ring system known for its pharmacological relevance.
  • Carboxamide Group : Enhances solubility and biological activity.

Antimicrobial Properties

This compound has demonstrated promising antimicrobial activity. Preliminary studies indicate that it exhibits significant efficacy against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for some derivatives . The compound's mechanism includes inhibition of biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, which are critical factors in pathogenicity.

Anticancer Activity

Research has shown that compounds with similar structural motifs can exhibit anticancer properties. For instance, derivatives of benzo[d]thiazole have been reported to possess significant cytotoxic effects against various cancer cell lines, including non-small-cell lung cancer (NSCLC) . The structure-activity relationship (SAR) analysis indicates that modifications in the furan and thiazole rings can enhance cytotoxicity, suggesting that this compound may also have potential as an anticancer agent.

Inhibition of Enzymatic Activity

The compound has been identified as a potential inhibitor of human neutrophil elastase, an enzyme implicated in inflammatory processes and tissue remodeling. This property positions it as a candidate for treating conditions associated with excessive elastase activity, such as chronic obstructive pulmonary disease (COPD).

Case Studies and Research Findings

  • Antimicrobial Evaluation : In vitro studies have shown that derivatives of this compound exhibit broad-spectrum antimicrobial activity. The most active derivative showed MIC values lower than standard antibiotics, indicating its potential as a new antimicrobial agent .
  • Cytotoxicity Studies : A study evaluating the cytotoxic effects of various thiazole derivatives found that compounds similar to this compound displayed IC50 values significantly lower than those of established chemotherapeutics like doxorubicin, highlighting their potential in cancer treatment .
  • Enzyme Inhibition : Research on enzyme inhibition revealed that the presence of specific functional groups within the compound enhances its inhibitory effects on target enzymes, suggesting a pathway for further drug development .

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesBiological Activity
N-(4-(1H-pyrazol-3-yl)phenyl)benzo[d]thiazole-6-carboxamidePyrazole and benzo[d]thiazole ringsExhibits broad-spectrum antimicrobial activity
5-Furanoyl-thiazolesFuran ring with thiazoleKnown for anti-inflammatory effects
2-Amino-thiazolesThiazole with amino substituentsPotential anticancer activity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-(furan-3-yl)ethyl)benzo[d]thiazole-6-carboxamide, and how do reaction conditions influence yield and purity?

  • Methodology : Multi-step synthesis typically involves coupling benzo[d]thiazole-6-carboxylic acid with furan-3-yl-ethylamine via carbodiimide-mediated amidation (e.g., EDC/HOBt) .
  • Critical Factors : Solvent choice (DMF or DCM), temperature (0–25°C), and reaction time (12–24 hrs) significantly impact yield. Purification via column chromatography (e.g., DCM:MeOH gradients) or recrystallization ensures purity >95% .
  • Validation : Monitor intermediates using TLC and confirm final product purity via HPLC (e.g., C18 column, 254 nm) .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : Assign peaks for furan protons (δ 6.5–7.5 ppm) and benzothiazole carboxamide (δ 8.0–8.5 ppm) .
  • Mass Spectrometry : HRMS confirms molecular ion ([M+H]+) with <2 ppm error .
  • Thermal Analysis : DSC/TGA evaluates melting point (e.g., 230–235°C) and thermal stability .
    • Solubility : Moderate solubility in DMSO or DMF; poor aqueous solubility necessitates formulation studies (e.g., nanoemulsions) .

Advanced Research Questions

Q. What strategies are effective for elucidating structure-activity relationships (SAR) of this compound in kinase inhibition?

  • Approach :

  • Analog Synthesis : Modify the furan substituent (e.g., halogenation) or benzothiazole core (e.g., fluorination) to assess potency shifts .
  • Biological Assays : Test kinase inhibition (IC50) against Abl/Src kinases using ATP-competitive assays .
    • Case Study : Similar benzothiazole carboxamides showed 10–100 nM IC50 against BRAFV600E, with furan enhancing selectivity .

Q. How can researchers resolve contradictions in biological activity data across cell-line studies?

  • Troubleshooting :

  • Assay Consistency : Validate cytotoxicity via MTT/WST-1 assays in ≥3 biological replicates .
  • Mechanistic Confounders : Check for off-target effects (e.g., ROS generation) using ROS-sensitive dyes .
    • Example : Inconsistent IC50 values in leukemia cell lines (K562 vs. HL-60) may arise from differential expression of efflux pumps (e.g., P-gp) .

Q. What computational methods are suitable for predicting target interactions and optimizing binding affinity?

  • In Silico Tools :

  • Docking Studies : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., Abl Tyr253) .
  • MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories .
    • Validation : Compare predicted ΔG values with experimental SPR/Kd measurements .

Q. How should researchers design in vivo studies to evaluate pharmacokinetics and toxicity?

  • Protocol :

  • Dosing : Administer orally (10–50 mg/kg) in xenograft models; monitor plasma levels via LC-MS/MS .
  • Toxicity Endpoints : Assess liver enzymes (ALT/AST) and renal function (creatinine) over 28 days .
    • Data Interpretation : Low oral bioavailability (<20%) may require prodrug strategies (e.g., esterification) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.